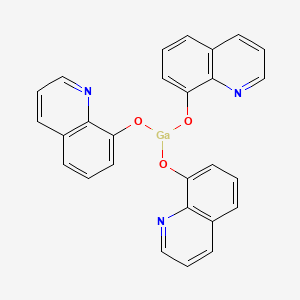
8-ヒドロキシキノリン酸ガリウム(III)
概要
説明
Gallium 8-hydroxyquinolinate, also known as Gallium 8-hydroxyquinolinate, is a useful research compound. Its molecular formula is C27H18GaN3O3 and its molecular weight is 502.2 g/mol. The purity is usually 95%.
The exact mass of the compound Gallium 8-hydroxyquinolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gallium 8-hydroxyquinolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gallium 8-hydroxyquinolinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
湿度センサー
8-ヒドロキシキノリン酸ガリウム(III)は、有機ベースの共平面湿度センサーの感度応答を向上させるために使用されてきました . この化合物は、センサーの製造における誘電体材料として使用されました。 センサーは、高速応答、良好な感度、および低ヒステリシスを示しました .
抗がん剤開発
8-ヒドロキシキノリン酸ガリウム(III)は、潜在的な抗がん剤として評価されています . これは、吸収の改善が期待されるより親油性の化合物として設計されました .
抗菌用途
8-ヒドロキシキノリン核を含む化合物、例えば8-ヒドロキシキノリン酸ガリウム(III)は、抗菌効果を含む幅広い生物活性を示します .
抗真菌用途
抗菌特性に加えて、8-ヒドロキシキノリン酸ガリウム(III)は抗真菌効果も示します .
アルツハイマー病研究
8-ヒドロキシキノリン酸ガリウム(III)に存在する8-ヒドロキシキノリン部分は、アルツハイマー病研究におけるその潜在的な用途について研究されています .
薬理活性な足場の合成
8-ヒドロキシキノリン核を含む化合物、例えば8-ヒドロキシキノリン酸ガリウム(III)は、さまざまな薬理活性な足場の潜在的な構成要素として機能します .
作用機序
Target of Action
Gallium 8-hydroxyquinolinate, also known as tris (8-quinolinolato)gallium (iii), is an experimental anticancer drug . The primary targets of this compound are cancer cells, particularly those of renal cell carcinoma . The compound’s ability to inhibit tumor growth has been a significant factor in its development as an anticancer drug .
Mode of Action
The mode of action of Gallium 8-hydroxyquinolinate involves the inhibition of tumor growth . The compound’s interaction with its targets results in the suppression of cancer cell proliferation . The cellular acquisition of gallium mainly occurs by transferrin-mediated uptake followed by accumulation in endosomes .
Biochemical Pathways
The biochemical pathways affected by Gallium 8-hydroxyquinolinate are primarily related to cancer cell growth and proliferation . The compound’s action leads to the inhibition of these pathways, thereby suppressing the growth of cancer cells . The downstream effects of this action include the reduction of tumor size and potentially the inhibition of metastasis .
Pharmacokinetics
The pharmacokinetics of Gallium 8-hydroxyquinolinate are characterized by a long terminal half-life, a high total clearance, and a large apparent volume of distribution . The compound is designed to be more lipophilic, which is expected to improve absorption . The absorption of gallium 8-hydroxyquinolinate from the gastrointestinal tract and delivery to tumors were found to be poor, with the majority excreted in feces .
Result of Action
The result of the action of Gallium 8-hydroxyquinolinate is the inhibition of tumor growth . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways related to cancer cell proliferation . The compound’s action leads to a reduction in tumor size and potentially the inhibition of metastasis .
Action Environment
The action of Gallium 8-hydroxyquinolinate can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances . More research is needed to fully understand the impact of these environmental factors on the action of gallium 8-hydroxyquinolinate .
Safety and Hazards
将来の方向性
The antineoplastic activity and toxicity of the existing novel gallium compounds and thiosemicarbazone-metal complexes should be tested in animal tumor models and advanced to Phase I and II clinical trials . Future research should identify biologic markers that predict tumor sensitivity to gallium compounds .
特性
IUPAC Name |
tri(quinolin-8-yloxy)gallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNQSDKCINQQP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18GaN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using BSA and GO as carriers for gallium 8-hydroxyquinolinate?
A: The research emphasizes the biocompatibility of BSA and GO as crucial factors in their selection as carriers for the modified gallium complex. Both BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs exhibit stability in various solutions. The study demonstrates their biocompatibility through successful in vivo imaging in HCT116 tumor-bearing mouse models. This suggests that both BSA and GO can effectively encapsulate and deliver the complex without eliciting adverse reactions, making them promising materials for enhancing the delivery of the complex [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


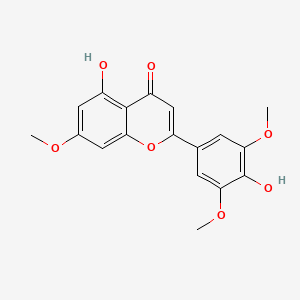

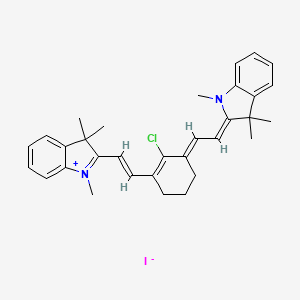
![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)


![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)
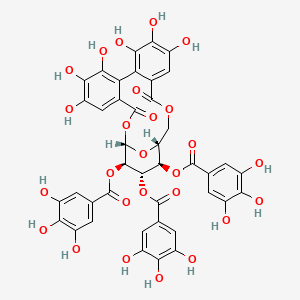
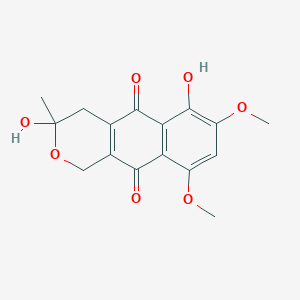
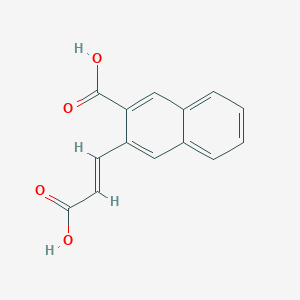
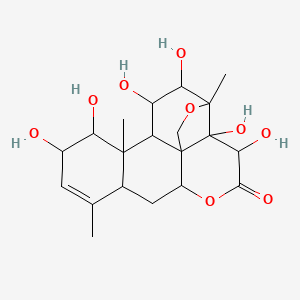
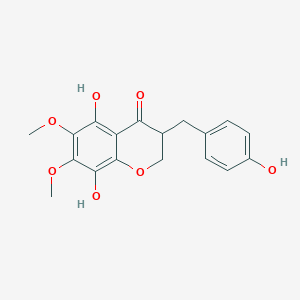
![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)
